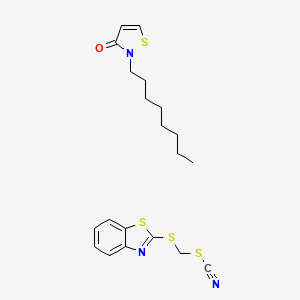
Kemtox S 10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kemtox S 10 is a chemical compound primarily used in the textile industry for dyeing and printing applications. It is known for its high efficacy and non-toxic nature, making it a popular choice among manufacturers and researchers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Kemtox S 10 involves a series of chemical reactions that typically include the use of various dyes and auxiliary chemicals. The exact synthetic route can vary depending on the desired properties of the final product. Common methods include the use of Procion, Disperse, Direct, Acid, and Indigo dyes .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistency and quality. These processes often include dyeing, screen printing, hand printing, batik, devoré, discharge printing, hand painting, and transfer printing .
Análisis De Reacciones Químicas
Types of Reactions
Kemtox S 10 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions for these reactions can vary, but they typically involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Kemtox S 10 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and applications in drug development.
Industry: Utilized in the production of textiles, dyes, and other industrial products .
Mecanismo De Acción
The mechanism of action of Kemtox S 10 involves its interaction with specific molecular targets and pathways. It is known to affect various cellular processes by altering the oxidation states of molecules and facilitating electron transfer reactions. This can lead to changes in cellular function and overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Kemtox S 10 include:
- Procion MX dyes
- Disperse dyes
- Direct dyes
- Acid dyes
- Indigo dyes
Uniqueness
This compound stands out due to its non-toxic nature and high efficacy in dyeing and printing applications. Its versatility and wide range of applications make it a valuable compound in both research and industrial settings .
Propiedades
Número CAS |
91265-14-4 |
|---|---|
Fórmula molecular |
C20H25N3OS4 |
Peso molecular |
451.7 g/mol |
Nombre IUPAC |
1,3-benzothiazol-2-ylsulfanylmethyl thiocyanate;2-octyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C11H19NOS.C9H6N2S3/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12;10-5-12-6-13-9-11-7-3-1-2-4-8(7)14-9/h8,10H,2-7,9H2,1H3;1-4H,6H2 |
Clave InChI |
FKCYRQDSPHNUMU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN1C(=O)C=CS1.C1=CC=C2C(=C1)N=C(S2)SCSC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



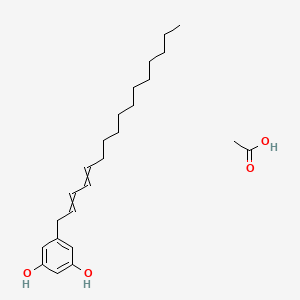
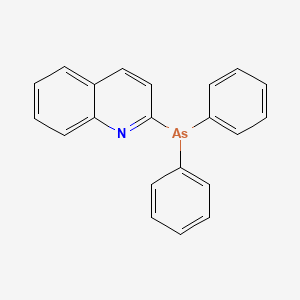
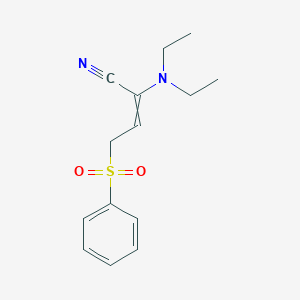
![1-Butylpyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14348448.png)
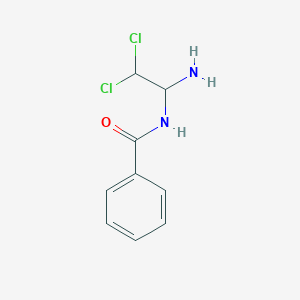
![2,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14348455.png)
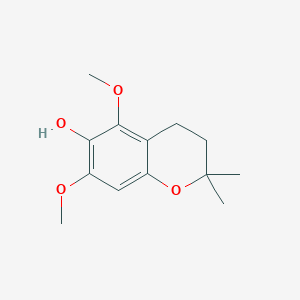
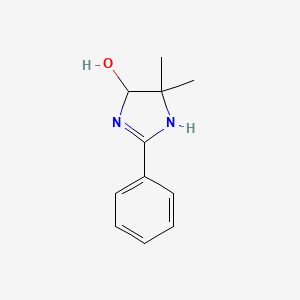
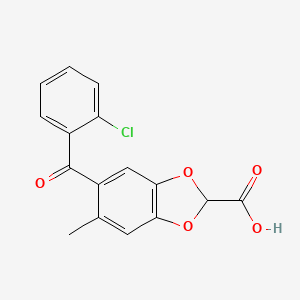
![Bis[3-(diethylamino)phenyl]methanone](/img/structure/B14348512.png)
![1,1'-[3-Methyl-3-(methylsulfanyl)cycloprop-1-ene-1,2-diyl]dibenzene](/img/structure/B14348514.png)

![Methyl bicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B14348522.png)
